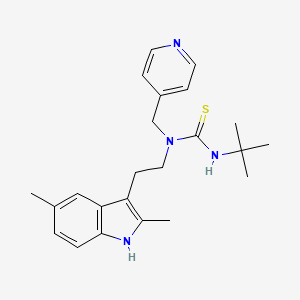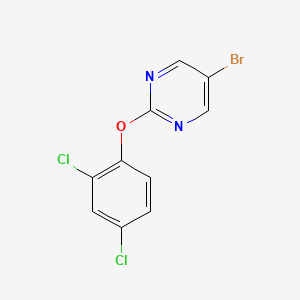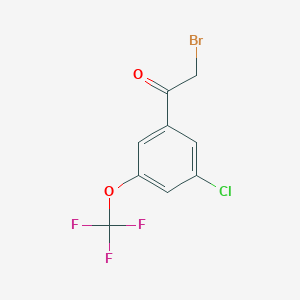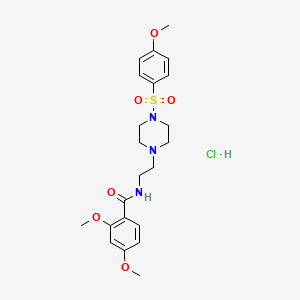![molecular formula C16H17NO4 B2678764 5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid CAS No. 2408963-08-4](/img/structure/B2678764.png)
5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid, also known as MPN, is a chemical compound that has been widely used in scientific research. It is a naphthalene derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied. MPN has been found to have significant biochemical and physiological effects, making it a valuable tool in laboratory experiments.
科学的研究の応用
Synthesis and Chemical Properties
- A study on the synthesis of mono- and difluoronaphthoic acids presents methods for creating structurally complex naphthoic acids, which are crucial for developing biologically active compounds. This research outlines a general route for preparing various fluorinated naphthoic acids, highlighting the chemical versatility and potential utility of naphthalene derivatives in synthesis (Tagat et al., 2002) Synthesis of mono- and difluoronaphthoic acids.
Environmental Degradation
- Research on the anaerobic degradation of naphthalene by a sulfate-reducing enrichment culture demonstrates the biological transformation of naphthalene derivatives under anoxic conditions. This process involves the activation of naphthalene through carboxylation, leading to various metabolites, including 2-naphthoic acid, indicating the potential for bioremediation of polycyclic aromatic hydrocarbons (Meckenstock et al., 2000) Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture.
Materials Science Applications
- A study on the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers explores the formation of structured materials from naphthalene derivatives. These oligomers, featuring naphthalene diamine and benzene tricarboxylic acid segments, self-assemble into vesicular structures due to the ordered stacking of their amide backbones. This research highlights the potential application of naphthalene derivatives in designing novel nanomaterials for technological applications (Xu et al., 2009) Self-assembly of vesicles from amphiphilic aromatic amide-based oligomers.
特性
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-13-9-5-6-10-11(13)7-4-8-12(10)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXGQEZAHFKLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyl)acetamide](/img/structure/B2678682.png)


![5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2678685.png)

![3-Ethoxy-4-({1-[1-(furan-2-carbonyl)piperidin-4-yl]-2-oxo-4-(1,3-thiazol-4-yl)azetidin-3-yl}oxy)benzonitrile](/img/structure/B2678690.png)


![3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2678696.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide](/img/structure/B2678697.png)

![3,4-diethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2678703.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)propanamide](/img/structure/B2678704.png)